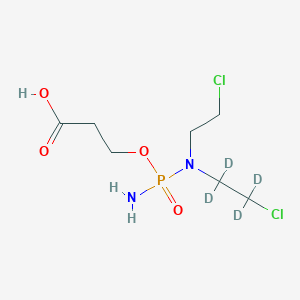
Carboxyphosphamide-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carboxyphosphamide-d4, also known as this compound, is a useful research compound. Its molecular formula is C7H15Cl2N2O4P and its molecular weight is 297.105. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmacokinetics and Metabolism Studies
Carboxyphosphamide-d4 plays a crucial role in understanding the metabolic pathways of cyclophosphamide. It is often used to investigate:
- Metabolic Pathways : Studies have shown that cyclophosphamide undergoes various metabolic transformations, with carboxyphosphamide being one of the significant metabolites. The use of deuterated analogs helps elucidate these pathways through mass spectrometry techniques .
- Isotope Effects : Research indicates that deuteration can influence the rates of metabolic reactions. For example, the isotope effect observed in the metabolism of cyclophosphamide can provide insights into how modifications at specific carbon positions affect drug efficacy and toxicity .
Cancer Research
This compound is also applied in cancer research, particularly in studies assessing the efficacy and safety profiles of cyclophosphamide derivatives:
- Antitumor Activity Assessment : Analogs like this compound have been utilized to evaluate antitumor potency against various cancer cell lines. Studies indicate that while some deuterated forms exhibit similar activity to cyclophosphamide, others may demonstrate altered potency due to changes in metabolic clearance .
- Bioavailability Studies : The compound aids in understanding the bioavailability and pharmacodynamics of cyclophosphamide by serving as an internal standard in bioanalytical methods such as UPLC-MS/MS .
Summary of Key Findings from Research Studies
Phenotyping Study of Cyclophosphamide Metabolism
A significant study focused on the phenotyping of cyclophosphamide metabolism among Malay cancer patients highlighted the utility of this compound:
- Objective : To quantify the 4-hydroxylation rate of cyclophosphamide using dried blood spots.
- Methodology : The study employed UPLC-MS/MS with this compound as an internal standard to measure metabolite levels.
- Results : The findings revealed that a majority of patients were ultrarapid metabolizers, indicating potential variability in treatment responses based on genetic factors affecting drug metabolism .
Antitumor Efficacy Assessment
Another important case involved evaluating the antitumor efficacy of deuterated cyclophosphamide analogs:
- Objective : To assess how deuterium substitution affects antitumor activity against murine tumors.
- Findings : The study found that certain deuterated forms exhibited reduced potency compared to non-deuterated counterparts, suggesting that isotopic labeling can significantly influence therapeutic outcomes .
Propiedades
IUPAC Name |
3-[amino-[2-chloroethyl-(2-chloro-1,1,2,2-tetradeuterioethyl)amino]phosphoryl]oxypropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15Cl2N2O4P/c8-2-4-11(5-3-9)16(10,14)15-6-1-7(12)13/h1-6H2,(H2,10,14)(H,12,13)/i2D2,4D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLAKAJLYYGOZQL-BYUTVXSXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COP(=O)(N)N(CCCl)CCCl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])Cl)N(CCCl)P(=O)(N)OCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2N2O4P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













